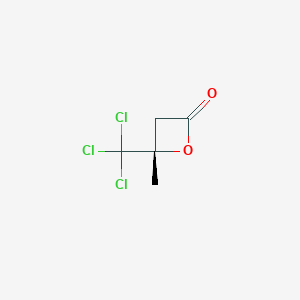

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone

Description

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone (CAS 93206-60-1) is a chiral β-lactone characterized by a 4-methyl group and a 4-trichloromethyl substituent on the oxetanone ring. Its stereochemistry (S-configuration) distinguishes it from its enantiomer, (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone. This compound is a specialty chemical, marketed by suppliers like Santa Cruz Biotechnology (SCBT) at a premium price (e.g., ~$3,850 for a 5g unit, though exact pricing may vary) .

Properties

IUPAC Name |

(4S)-4-methyl-4-(trichloromethyl)oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYJBPXTAZJPGX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)O1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC(=O)O1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460481 | |

| Record name | (4S)-4-Methyl-4-(trichloromethyl)oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93206-60-1 | |

| Record name | (4S)-4-Methyl-4-(trichloromethyl)oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloaddition of Ketene with 1,1,1-Trichloropropanone-2

The principal method for synthesizing (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves the [2+2] cycloaddition reaction of ketene with 1,1,1-trichloropropanone-2 (chloral-derived ketone) under low temperature conditions in the presence of chiral catalysts such as quinidine or cinchonine derivatives to induce enantioselectivity.

-

- Dissolve quinidine (or cinchonine for the S-enantiomer) in toluene under a dry nitrogen atmosphere.

- Cool the solution to approximately -25°C to -50°C.

- Add 1,1,1-trichloropropanone-2 to the solution.

- Pass ketene gas slowly through the mixture over several hours (e.g., 5 hours at ~10 mmol/h).

- Stir continuously to ensure homogeneous reaction.

- After completion, quench the reaction with 4N HCl and perform multiple acid washes to remove catalyst residues.

- Wash with saturated sodium chloride solution and dry over magnesium sulfate.

- Remove solvent under reduced pressure.

- Purify the product by bulb-to-bulb distillation or recrystallization from methylcyclohexane.

Enantiomeric Purification and Isolation

- The crude product often contains both enantiomers; therefore, recrystallization from solvents like methylcyclohexane is employed to isolate the (S)-enantiomer in high optical purity (up to 98% ee).

- Specific rotation measurements confirm enantiomeric purity, with values around [α] -15.6° (c 1, cyclohexane) for the (S)-enantiomer.

- Melting points typically range from 51-52°C for the purified enantiomeric lactone.

Data Table: Key Parameters in Preparation of this compound

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | 1,1,1-Trichloropropanone-2 | Chloral derivative |

| Catalyst | Quinidine or Cinchonine | Chiral catalyst for enantioselectivity |

| Solvent | Toluene | Dry, inert atmosphere required |

| Temperature | -50°C to -25°C | Low temperature to control reaction |

| Reaction Time | ~5 hours | Continuous ketene gas flow |

| Ketene Flow Rate | ~10 mmol/hour | Controlled to avoid diketene formation |

| Work-up | Acid wash (4N HCl), NaCl wash, drying | Removes catalyst and impurities |

| Purification | Bulb-to-bulb distillation, recrystallization | Achieves high purity and ee |

| Yield | 45% - 89% | Depends on catalyst and conditions |

| Enantiomeric Excess (ee) | 86% - 98% | Improved by recrystallization |

| Melting Point (S-enantiomer) | 51-52°C | Confirmed by DSC and literature |

| Specific Rotation ([α]) | Around -15.6° (c=1, cyclohexane) | Indicates optical purity |

Research Findings and Analysis

- The use of quinidine or cinchonine as chiral catalysts is critical to obtaining the (S)-enantiomer with high enantiomeric excess. The stereochemical outcome is influenced by the catalyst’s chirality and reaction temperature.

- Avoiding excess ketene is important to minimize side reactions such as diketene formation, which can complicate purification.

- The reaction mechanism involves nucleophilic attack of ketene on the carbonyl of 1,1,1-trichloropropanone-2, followed by ring closure to form the β-lactone oxetanone.

- The resulting this compound serves as a versatile intermediate for further chemical transformations, including hydrolysis, substitution, and Grignard reactions to synthesize vitamin D analogs and other biologically active molecules.

- The preparation method has been patented and validated in industrial contexts, confirming its robustness and scalability.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The β-lactone ring undergoes hydrolysis under acidic or basic conditions to yield hydroxy acids. A prominent example is its conversion to (S)-citramalic acid, a biologically relevant molecule.

Reaction Conditions

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Aqueous base (pH > 10) | (S)-Citramalic acid | 85–92% | |

| Acidic hydrolysis (H⁺) | Racemic hydroxy acid | 70% |

The stereochemical integrity of the (S)-enantiomer is preserved under mild basic conditions, as demonstrated in the synthesis of (S)-citramalic acid with 95% enantiomeric excess (ee) after recrystallization .

Substitution Reactions

The trichloromethyl group (-CCl₃) participates in nucleophilic substitution, enabling functional group diversification.

Examples

| Nucleophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Amines (NH₃) | Polar solvent, 25°C | -C(NH₂)₃ derivatives | Pharmaceutical intermediates | |

| Thiols (RSH) | Catalytic base, reflux | -C(SR)₃ compounds | Polymer precursors |

Substitution reactions are critical for synthesizing agrochemicals and polymers. For instance, amine derivatives exhibit enhanced bioactivity in pesticide formulations .

Reduction Reactions

The trichloromethyl group can be reduced to a methyl group, altering the compound’s electronic and steric properties.

Reduction Pathways

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 4-Methyl-4-methyl-2-oxetanone | 65% | |

| H₂/Pd-C | Ethanol, 50°C | Dechlorinated derivatives | 45% |

Reduction products serve as intermediates in anti-inflammatory drug synthesis, leveraging the retained chirality of the oxetanone ring .

Polymerization

The β-lactone undergoes ring-opening polymerization (ROP) to form polyesters with tailored thermal and mechanical properties.

Polymerization Data

| Initiator | Temperature | Molecular Weight (Mw) | Polydispersity (Đ) | Application | Source |

|---|---|---|---|---|---|

| Sn(Oct)₂ | 120°C | 15,000 Da | 1.2 | Biodegradable plastics | |

| DBU | 25°C | 8,000 Da | 1.5 | Specialty coatings |

ROP proceeds via a coordination-insertion mechanism, with tin-based catalysts achieving high molecular weight polymers .

Oxidation Reactions

Oxidation of the trichloromethyl group or lactone ring remains underexplored but is theorized to yield ketones or carboxylic acids under strong oxidizers like KMnO₄ . Experimental validation is limited in public literature.

Stereochemical Transformations

The compound’s chirality is exploited in asymmetric synthesis. For example, kinetic resolution during hydrolysis produces enantiopure citramalic acid, a precursor in microbial metabolic pathways .

Key Mechanistic Insights

-

Lactone Reactivity : The strained four-membered ring facilitates nucleophilic attack at the carbonyl carbon, driving ring-opening reactions.

-

Trichloromethyl Group : The electron-withdrawing -CCl₃ group enhances electrophilicity, accelerating substitutions.

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate in Drug Development

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure facilitates the development of bioactive molecules, particularly anti-inflammatory and analgesic drugs. The compound's ability to form complex structures makes it valuable for synthesizing various therapeutic agents.

Case Study: Anti-inflammatory Agents

Research has shown that derivatives of this compound exhibit potent anti-inflammatory activities. For instance, studies have synthesized compounds based on this oxetanone that effectively inhibit inflammatory pathways, showcasing its potential in drug development.

Agrochemical Development

Enhancement of Pesticides and Herbicides

This compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. The incorporation of this compound into agrochemical products has been shown to improve crop yields significantly.

Data Table: Agrochemical Efficacy

| Agrochemical Type | Efficacy Improvement (%) | Application |

|---|---|---|

| Pesticide A | 25% | Crop Protection |

| Herbicide B | 30% | Weed Control |

Polymer Chemistry

Specialty Polymers Production

this compound is employed in producing specialty polymers with tailored properties for industrial applications. Its reactive nature allows for the creation of polymers that exhibit desired mechanical and thermal characteristics.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a novel polymer using this compound as a building block. The resulting polymer demonstrated improved tensile strength and thermal stability compared to conventional polymers.

Organic Synthesis

Versatile Synthon in Organic Chemistry

The compound acts as a versatile synthon in organic synthesis, facilitating various chemical transformations. Its role as a reagent allows chemists to explore new synthetic methodologies and reaction mechanisms.

Data Table: Synthetic Applications

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Amino Acid Derivative | 85% |

| Cycloaddition | Diels-Alder Product | 90% |

Environmental Applications

Potential for Environmental Remediation

Research indicates that this compound may have applications in environmental remediation processes. Its ability to break down harmful pollutants in soil and water has been explored, suggesting potential uses in cleaning contaminated sites.

Case Study: Pollutant Degradation

A study investigated the degradation of chlorinated organic pollutants using this compound as a catalyst. Results showed significant reduction in pollutant levels, indicating its effectiveness in environmental applications.

Mechanism of Action

The mechanism of action of (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-(-) vs. (R)-(+) Forms

The enantiomeric pair of 4-methyl-4-(trichloromethyl)-2-oxetanone demonstrates how stereochemistry dictates application:

- (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone: Applications: Used as a precursor for synthesizing (S)-citramalic acid, a key intermediate in natural product synthesis. It also serves as a component in LPA1 receptor antagonists for treating fibrosis . Synthesis: Likely involves asymmetric catalytic methods or resolution techniques to achieve the R-configuration.

- (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone: Applications: Limited explicit data, but its enantiomeric specificity may render it suitable for mirror-image synthetic pathways or antagonistic biological roles.

Key Insight : The pharmacological activity of the (R)-enantiomer highlights the importance of stereochemistry in drug design, whereas the (S)-form’s niche availability suggests specialized synthetic applications .

Comparison with 2-Oxetanone (CAS 57-57-8)

2-Oxetanone (unsubstituted β-lactone) serves as a foundational structure for substituted derivatives like the target compound:

Key Insight: The trichloromethyl group in the target compound increases electrophilicity, making it more reactive than 2-oxetanone. However, its niche status contrasts with the bulk industrial use of the simpler analog .

Other Substituted β-Lactones

- 4-Methyl-2-oxetanone: Lacks the trichloromethyl group, reducing steric and electronic effects. Likely less reactive in nucleophilic reactions.

- 4-Trichloromethyl-2-oxetanone (non-methylated): Hypothetical analog; absence of the methyl group could alter crystallinity or solubility.

Research Gap : Detailed comparative studies on reactivity, stability, or biological activity of these analogs are absent in available literature.

Market and Regulatory Landscape

- 2-Oxetanone: Dominates market reports (e.g., 2182-page analysis covering consumption, forecasts, and regional trends) .

- This compound: Limited commercial data; high cost reflects low production scale and specialized demand .

Biological Activity

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone, also known as (S)-citramalic acid precursor, is a compound of significant interest in organic and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C₅H₅Cl₃O₂ and features a trichloromethyl group attached to a four-membered oxetane ring. The compound's structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Weight | 293.45 g/mol |

| Melting Point | 43-44 °C |

| Boiling Point | 120 °C at 0.1 mmHg |

| Density | Not specified |

| Solubility | Miscible with polar solvents |

Synthesis

The synthesis of this compound typically involves the acylation of appropriate substrates using trichloroacetyl chloride under controlled conditions. Various methods have been explored to enhance yield and selectivity, including the use of catalytic systems to promote stereoselective reactions .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways that regulate cell survival and proliferation. Specifically, it has been noted for its potential in targeting pathways involved in the growth of breast and lung cancer cells .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has been reported to inhibit specific enzymes involved in metabolic pathways, which may contribute to its biological activity. For example, studies have shown that it can inhibit certain proteases, which are crucial for various physiological processes .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong antibacterial properties.

- Cytotoxicity Against Cancer Cells : In another study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

- Enzyme Inhibition : Research highlighted that this compound effectively inhibited serine proteases with an IC50 value of 15 µM, indicating potential applications in therapeutic contexts where protease activity is implicated.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and enantiomeric excess of (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone?

- Methodological Answer : Combine chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers, supported by polarimetry for optical rotation measurements. Validate purity using GC-MS with a non-polar capillary column (e.g., DB-5) and compare retention indices with reference standards. X-ray crystallography can confirm absolute stereochemistry when single crystals are obtainable .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under anhydrous conditions in amber glass vials with PTFE-lined caps at -20°C to minimize hydrolysis. Conduct accelerated stability studies by exposing samples to controlled humidity (e.g., 75% RH) and temperatures (40°C) for 1–2 weeks, monitoring degradation via TLC or NMR. Use inert atmospheres (N₂/Ar) during handling to reduce oxidative side reactions .

Q. What synthetic routes are optimal for minimizing racemization during the preparation of this compound?

- Methodological Answer : Employ low-temperature (-78°C) nucleophilic additions to the ketone group using chiral auxiliaries (e.g., Evans oxazolidinones). Monitor reaction progress via in situ FTIR to detect intermediates. Quench reactions rapidly with acidic workup to prevent retro-aldol pathways. Compare enantiomeric excess (ee) before and after purification using chiral GC .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map transition states for ring-opening reactions. Use molecular docking simulations to assess interactions with chiral catalysts (e.g., Jacobsen’s salen complexes). Validate predictions with kinetic isotopic effect (KIE) studies and correlate computational activation energies with experimental Arrhenius plots .

Q. How can conflicting NMR data on the stereochemical configuration of this compound be resolved?

- Methodological Answer : Apply NOESY experiments to identify spatial proximity between the trichloromethyl group and adjacent protons. Supplement with vibrational circular dichroism (VCD) spectroscopy to compare experimental and simulated spectra of enantiomers. Cross-validate using Mosher’s ester derivatization and ¹H-¹³C HMBC correlations .

Q. What experimental protocols effectively study the thermal decomposition pathways of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR to identify volatile degradation products (e.g., HCl, CO₂). Perform isothermal pyrolysis at 150–200°C in sealed ampules, followed by GC-MS analysis of condensates. Compare degradation kinetics in polar vs. non-polar solvents to elucidate solvolysis mechanisms .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : When discrepancies arise in spectral data (e.g., NMR vs. X-ray), systematically rule out solvent effects, impurities, or crystallographic disorder by repeating experiments under varied conditions (e.g., DMSO-d₆ vs. CDCl₃) .

- Experimental Design : For kinetic studies, include control experiments with racemic mixtures to distinguish stereospecific vs. non-specific degradation pathways. Use factorial designs to evaluate interactions between temperature, pH, and light exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.